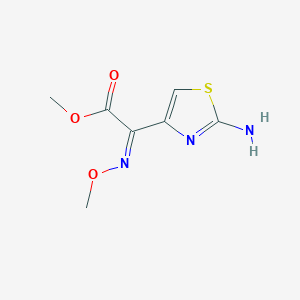
Methyl (Z)-2-amino-alpha-(methoxyimino)thiazol-4-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (Z)-2-amino-alpha-(methoxyimino)thiazol-4-acetate is a chemical compound known for its unique structure and properties It is characterized by the presence of a thiazole ring, an amino group, and a methoxyimino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (Z)-2-amino-alpha-(methoxyimino)thiazol-4-acetate typically involves the reaction of appropriate thiazole derivatives with methoxyimino compounds under controlled conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced techniques like high-performance liquid chromatography (HPLC) for quality control.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (Z)-2-amino-alpha-(methoxyimino)thiazol-4-acetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the methoxyimino group, converting it to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Methyl (Z)-2-amino-alpha-(methoxyimino)thiazol-4-acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl (Z)-2-amino-alpha-(methoxyimino)thiazol-4-acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (Z)-2-(chloroacetamido)-alpha-(methoxyimino)thiazol-4-acetate
- Ethyl (Z)-2-formamido-alpha-(methoxyimino)thiazol-4-acetate
Uniqueness
Methyl (Z)-2-amino-alpha-(methoxyimino)thiazol-4-acetate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
65243-09-6 |
|---|---|
Fórmula molecular |
C7H9N3O3S |
Peso molecular |
215.23 g/mol |
Nombre IUPAC |
methyl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetate |
InChI |
InChI=1S/C7H9N3O3S/c1-12-6(11)5(10-13-2)4-3-14-7(8)9-4/h3H,1-2H3,(H2,8,9)/b10-5+ |
Clave InChI |
MJAIDGPTIFCPGD-BJMVGYQFSA-N |
SMILES |
COC(=O)C(=NOC)C1=CSC(=N1)N |
SMILES isomérico |
COC(=O)/C(=N/OC)/C1=CSC(=N1)N |
SMILES canónico |
COC(=O)C(=NOC)C1=CSC(=N1)N |
Key on ui other cas no. |
65243-09-6 |
Sinónimos |
2-(2-Amino-4-thiazolyl)-(Z)-2-methoxyiminoacetic Acid Methyl Ester; Thiazoximic Acid Methyl Ester; syn-2-(2-Aminothiazol-4-yl)-2-methoxyiminoacetic Acid Methyl Ester; syn-Thiazoximic Acid Methyl Ester; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















